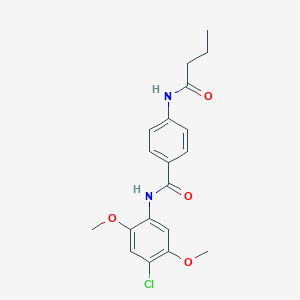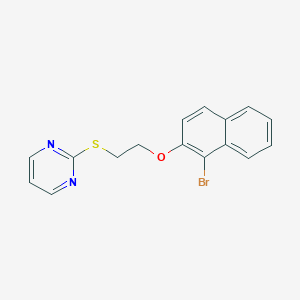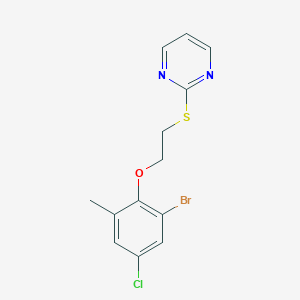![molecular formula C8H8F3N3O2S B215572 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFP or TFP-amide and is a potent inhibitor of protein-protein interactions. It has been studied extensively in recent years for its potential applications in drug discovery and development.
Mecanismo De Acción
TFP-amide works by binding to specific sites on protein-protein complexes, preventing their interaction. This inhibition of protein-protein interactions can lead to a disruption of signaling pathways, which can ultimately lead to a reduction in disease progression.
Biochemical and Physiological Effects:
Studies have shown that TFP-amide can have a significant impact on several biochemical and physiological processes. It has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. TFP-amide has also been shown to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFP-amide is its high potency as an inhibitor of protein-protein interactions. This makes it an ideal candidate for drug discovery and development. However, one of the limitations of TFP-amide is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TFP-amide. One potential direction is the development of more potent and selective inhibitors of protein-protein interactions. Another potential direction is the investigation of the use of TFP-amide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFP-amide and its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of TFP-amide involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2-furancarboxylic acid chloride in the presence of a base. The reaction produces TFP-amide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
TFP-amide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the interaction of several protein-protein complexes, including those involved in cancer, inflammation, and viral infections. TFP-amide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide |
|---|---|
Fórmula molecular |
C8H8F3N3O2S |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)6-13-14-7(17-6)12-5(15)4-2-1-3-16-4/h4H,1-3H2,(H,12,14,15) |
Clave InChI |
XJCBOLFPMYQFHX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
SMILES canónico |
C1CC(OC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)

![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)

![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)


![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)